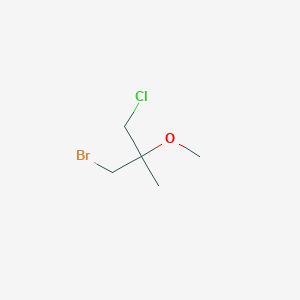

![molecular formula C12H7FN2O B2583165 2-(4-氟苯基)噁唑并[4,5-b]吡啶 CAS No. 52333-47-8](/img/structure/B2583165.png)

2-(4-氟苯基)噁唑并[4,5-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

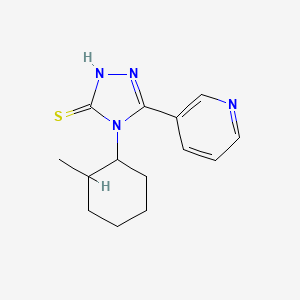

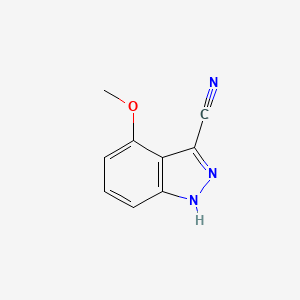

2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound with a fused oxazole and pyridine ring system. Its chemical structure consists of a pyridine ring fused to an oxazole ring, with a fluorophenyl group attached at the 2-position of the oxazole ring. This compound exhibits interesting photophysical properties and has been studied for various applications .

Synthesis Analysis

The synthesis of 2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine involves several steps. One common synthetic route includes cyclization reactions between appropriate precursors. Researchers have explored both conventional and microwave-assisted methods to achieve efficient synthesis. Detailed synthetic procedures and optimization strategies are documented in the literature .

Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine is crucial for understanding its properties. Quantum chemical calculations and spectroscopic techniques (such as NMR and X-ray crystallography) provide insights into bond lengths, angles, and overall geometry. The compound’s aromaticity, steric effects, and electronic distribution play a significant role in its behavior .

Chemical Reactions Analysis

2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine can participate in various chemical reactions. These include substitution reactions, oxidative processes, and cyclizations. Researchers have investigated its reactivity with different nucleophiles and electrophiles. Mechanistic studies elucidate the pathways and intermediates involved in these reactions .

Physical And Chemical Properties Analysis

- Solubility : 2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine’s solubility varies with the choice of solvent. It shows a considerable batochromic shift in fluorescence when dissolved in different polar solvents .

- Spectroscopic Properties : UV-Vis absorption and fluorescence spectra provide valuable data on its electronic transitions and energy levels .

科学研究应用

抗炎和镇痛活性

2-(取代苯基)噁唑并[4,5-b]吡啶,包括带有 4-氟苯基团的变体,已显示出作为非酸性抗炎剂的潜力。它们表现出良好的抗炎和镇痛活性,一些化合物具有与苯丁唑酮或吲哚美辛相当的活性。值得注意的是,这些化合物不会引起胃肠道刺激,这是酸性抗炎化合物的常见副作用 (Clark 等人,1978)。

荧光和电荷转移性质

对噁唑并[4,5-b]吡啶衍生物的荧光行为的研究,包括那些带有氟苯基取代基的研究,表明这些化合物在荧光中表现出强电荷转移特性。该特性受吸电子和给电子基团引入的影响。这些化合物的荧光性质已在各种溶剂和不同条件下进行了探索,这使得它们在光物理研究中引起了人们的兴趣 (Mac 等人,2007)。

抗菌活性

2-(取代)噁唑并[4,5-b]吡啶衍生物已证明对各种细菌菌株具有抗菌活性,包括耐药分离株。与传统抗生素如氨苄西林相比,具有三氟甲基苯基和三氟甲氧基苯基取代基的特定变体对某些细菌表现出更好的活性。这表明在开发新的抗菌剂方面具有潜在应用 (Celik 等人,2021)。

染料和颜料

2-(氨基苯基)噁唑并[4,5-b]吡啶已用于制造适用于聚酰胺织物的单偶氮染料。其中一些染料经过改性以生产用于腈纶纤维的阳离子染料。已经评估了这些染料的色泽特性,突出了它们在纺织品染色和着色中的潜在用途 (Barni 等人,1985)。

有机半导体

2-(羟基苯基)噁唑并[4,5-b]吡啶衍生物作为有机半导体具有潜在应用。它们的光物理性质受不同取代基的影响,使其成为电子和光电器件的候选材料。这些化合物的合成、表征和光学性质表明它们适用于有机电子领域 (Briseño-Ortega 等人,2018)。

钯催化的芳基化

噁唑并[4,5-b]吡啶已用于钯催化的 C-2 芳基化反应。此过程在低温下效率高,并且可以耐受各种芳基卤化物。该方法在有机合成中具有应用,特别是在形成用于制药和材料科学应用的复杂分子方面 (Zhuravlev,2006)。

作用机制

- Photophysical Properties : The fluorescence behavior of 2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine is influenced by its excited-state properties. The Marcus theory describes its radiative back electron transfer, which involves solvent reorganization energy, transition dipole moments, and energy differences between ground and excited states .

- Biological Activity : Some derivatives of this compound exhibit antibacterial properties. Their mode of action likely involves interactions with cellular targets, but further studies are needed to fully understand their biological effects .

属性

IUPAC Name |

2-(4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2O/c13-9-5-3-8(4-6-9)12-15-11-10(16-12)2-1-7-14-11/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYDWZUDJZVSSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

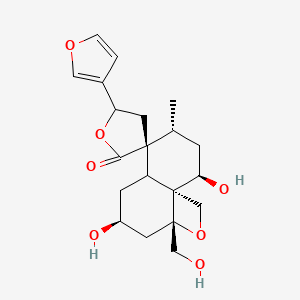

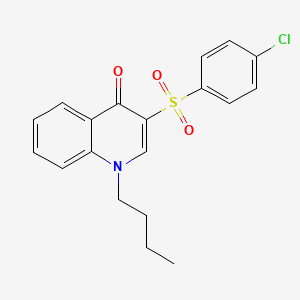

![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2583090.png)

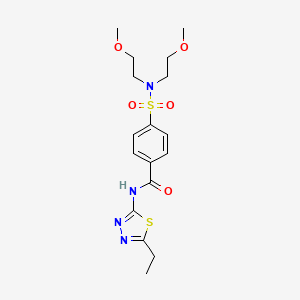

![(4-(pyridin-2-yl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2583091.png)

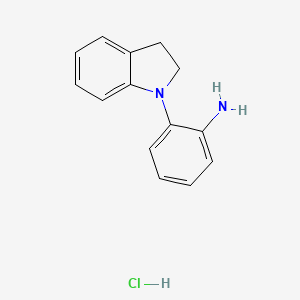

![2-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2583097.png)

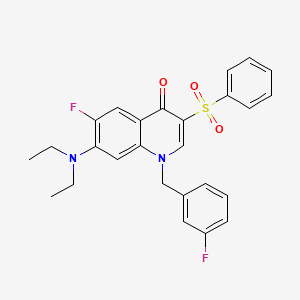

![N-(3-fluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2583103.png)